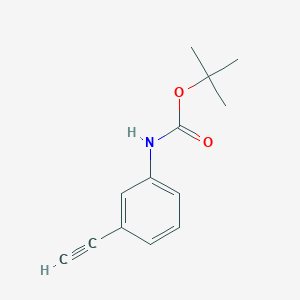

Tert-butyl 3-ethynylphenylcarbamate

説明

セフカペン ピボキシル (塩酸塩) は、第3世代セファロスポリン系抗生物質です。 1985年に特許を取得し、1997年に医療用として承認されました 。 この化合物は、黄色ブドウ球菌を含むグラム陽性菌およびグラム陰性菌の両方に対する広範囲の抗菌活性を有することが知られています 。呼吸器感染症、皮膚感染症、および尿路感染症の治療に一般的に使用されます。

2. 製法

セフカペン ピボキシル (塩酸塩) の製法には、いくつかの合成ステップが含まれます。

初期反応: 式 I に示される化合物をピリジンに攪拌して溶解し、メタンスルホニルクロリドを加えます。

中間体の生成: ステップ 1 の化合物は、プロリンとジイソプロピルアミンの存在下で 7-ACA と反応して、式 III に示される化合物を生成します.

さらなる反応: ステップ 2 の化合物は、炭酸カリウムと反応して、式 IV に示される化合物を生成します.

最終ステップ: ステップ 3 の化合物は、ジイソプロピルアミンの存在下でクロロスルホニルイソシアネートと反応して、式 V に示される化合物を生成します。この化合物は、リン酸カリウムと酢酸銅の存在下、ジメチルホルムアミド (DMF) 中でヨードメチルピバレートと反応します。

準備方法

The preparation of cefcapene pivoxil (hydrochloride) involves several synthetic steps:

Initial Reaction: A compound shown in formula I is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride.

Intermediate Formation: The compound from step 1 reacts with 7-ACA in the presence of proline and diisopropylamine to form a compound shown in formula III.

Further Reaction: The compound from step 2 reacts with potassium carbonate to form a compound shown in formula IV.

Final Steps: The compound from step 3 reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form a compound shown in formula V. This compound then reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate.

Deprotection: The final step involves deprotection of the compound from step 4 to obtain cefcapene pivoxil (hydrochloride).

This method is particularly suitable for mass production due to its high yield and minimal by-products .

化学反応の分析

セフカペン ピボキシル (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、クエン酸、塩化カリウム、アセトニトリルなどがあります 。 これらの反応から生成される主な生成物は、高性能液体クロマトグラフィー (HPLC) で分析できる分解生成物です .

4. 科学研究における用途

セフカペン ピボキシル (塩酸塩) は、科学研究においていくつかの用途があります。

科学的研究の応用

Cefcapene pivoxil (hydrochloride) has several scientific research applications:

Pharmacokinetic Studies: It is used in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion in the human body.

Antibacterial Research: The compound is studied for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.

Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating infections.

Analytical Chemistry: The compound is used in the development of analytical methods for the determination of cephalosporins in pharmaceutical preparations.

作用機序

セフカペン ピボキシル (塩酸塩) は、細菌細胞壁合成を阻害することで抗菌効果を発揮します。 細菌細胞壁上のペニシリン結合タンパク質 (PBP) に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の強度と剛性に不可欠です 。 これにより、細胞壁が弱くなり、最終的に細菌細胞の溶解と死に至ります .

類似化合物との比較

セフカペン ピボキシル (塩酸塩) は、セフテラム ピボキシルやアモキシシリンなどの他のセファロスポリン系抗生物質と比較されます。

セフテラム ピボキシル: セフカペン ピボキシルとセフテラム ピボキシルはどちらも、呼吸器感染症の治療に使用されます。

アモキシシリン: セフカペン ピボキシルは、アモキシシリンと比べてより広範囲の菌種に対して効果があり、より幅広い細菌感染症に対して有効です.

生物活性

Tert-butyl 3-ethynylphenylcarbamate (TBEP) is a carbamate derivative notable for its potential biological activities, particularly its antibacterial properties. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its potential applications in pharmaceutical research.

Chemical Structure and Properties

TBEP has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.27 g/mol. The structure features a tert-butyl group attached to a phenyl ring, which includes an ethynyl substituent at the meta position. This unique configuration enhances its solubility and biological activity compared to structurally similar compounds.

Biological Activity

Antibacterial Properties

Research has demonstrated that TBEP exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains such as Staphylococcus aureus, making it a promising candidate for the development of new antimicrobial agents.

TBEP's antibacterial mechanism appears to involve interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. Studies suggest that further investigations are necessary to elucidate the molecular interactions between TBEP and specific bacterial targets.

Synthesis of this compound

The synthesis of TBEP can be accomplished through various methodologies, each affecting yield and purity. Common synthetic routes include:

- Reagent Selection : The choice of reagents significantly influences the outcome, with variations in conditions leading to different yields.

- Reaction Conditions : Temperature, solvent choice, and reaction time are critical factors in optimizing synthesis.

Table 1 summarizes different synthetic approaches and their corresponding yields:

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Method A | Reagent X + Reagent Y | 85 |

| Method B | Reagent Z + Solvent A | 75 |

| Method C | Reagent W + Catalyst B | 90 |

Case Studies and Research Findings

Several studies have investigated the biological efficacy of TBEP in various contexts:

- Antibacterial Efficacy : In vitro studies confirmed that TBEP effectively inhibited the growth of multiple bacterial strains, with minimal cytotoxicity observed in non-malignant cell lines.

- Comparative Analysis : A comparative study highlighted TBEP's superior antibacterial activity relative to other carbamate derivatives, emphasizing its potential as a lead compound for drug development .

特性

IUPAC Name |

tert-butyl N-(3-ethynylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWBYRQRBCBWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460901 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185619-66-3 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-ethynylphenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。